molecular formula C14H15NO2 B7904237 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B7904237
M. Wt: 229.27 g/mol
InChI Key: JLIUWTXUSDIOCA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile is an organic compound that features a methoxyphenyl group attached to a cyclohexanecarbonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 4-methoxybenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then cooled to isolate the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The product is typically purified through recrystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with similar compounds .

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-oxocyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-4-2-11(3-5-13)14(10-15)8-6-12(16)7-9-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIUWTXUSDIOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(=O)CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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